

Unsupervised training of PINNs using physical laws

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An In-depth Technical Guide to Unsupervised Training of Physics-Informed Neural Networks (PINNs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physics-Informed Neural Networks (PINNs) are a class of universal function approximators that embed knowledge of physical laws, typically described by partial differential equations (PDEs), into the neural network's training process.[1] This integration acts as a regularization agent, guiding the network to solutions that are physically plausible, thereby reducing the reliance on large datasets.[1][2] This whitepaper provides a comprehensive technical guide to the core principles of training PINNs in an unsupervised manner, where the governing physical laws themselves provide the primary source of supervision. We delve into the architecture, loss function formulation, training methodologies, and specific applications in life sciences and drug development, such as pharmacokinetic/pharmacodynamic (PK/PD) modeling.

Introduction: A Paradigm Shift from Data-Driven Models

Traditional deep learning models are data-hungry, learning relationships solely from inputoutput examples.[3] In many scientific domains, such as drug development, data can be sparse, expensive to acquire, or noisy.[1] Physics-based modeling, on the other hand, relies on



established mathematical equations but can face challenges with scalability or complex geometries.[2][4]

PINNs bridge this gap by integrating data and physical principles.[2][3] They are neural networks trained to satisfy not only observed data points but also the governing differential equations.[1] The "unsupervised" aspect arises from the fact that the physics itself provides a powerful training signal. The loss function includes a term that penalizes the network's output if it violates the underlying PDE, which can be evaluated at any point in the domain without needing a corresponding experimental measurement.[3] This allows PINNs to be trained even with very limited or no labeled data, a significant advantage in scientific research.

Key benefits of PINNs over traditional methods include:

- Mesh-free nature: Unlike finite element methods, PINNs do not require a discretized mesh for computation.[3]
- Handling ill-posed problems: They can solve problems where boundary conditions are not fully known.[3]
- Parameter estimation (Inverse Problems): PINNs are highly effective at solving inverse problems, such as identifying unknown model parameters from observational data.[3][5][6]
- Improved Generalization: By being constrained by physical laws, PINNs are less likely to overfit noisy data and can make more accurate predictions outside the training dataset.[3]

The Core of Unsupervised Training: The Physics-Informed Loss Function

The innovation of PINNs lies in their unique loss function, which is typically composed of several parts. For a purely unsupervised approach, the focus is on the residuals of the governing equations and the boundary/initial conditions.

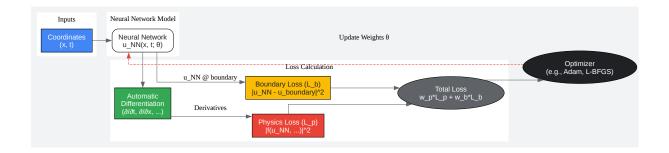
A general form of a PDE can be written as: $f(x, t; u, u_t, u_x, ...; \lambda) = 0$ where u(x,t) is the solution, λ represents physical parameters, and f(...) is the residual of the differential equation.

The total loss function L_total is a weighted sum of different loss components: L_total = $w_p * L p + w b * L b$



- L_p (Physics Loss): This is the core of the unsupervised training. It measures how well the network's output u_NN(x,t) satisfies the governing differential equation. This loss is calculated on a set of randomly sampled points (collocation points) within the domain. The goal is for the PDE residual f to be zero everywhere.[7] L_p = $(1/N_p) * \Sigma$ [f(x_i, t_i; u_NN, ...; λ)]^2
- L_b (Boundary/Initial Condition Loss): This term ensures the solution adheres to the specified boundary and initial conditions of the problem. It is the mean squared error between the network's output and the known values at the boundaries.[7][8] L_b = (1/N_b) * Σ [u_NN(x_b, t_b) u_b]^2
- w_p and w_b (Weights): These are hyperparameters used to balance the contribution of each loss term.[7] Proper weighting is crucial as unbalanced gradients can hinder training.[9]

The derivatives required to compute the physics loss (e.g., $\partial u_NN/\partial t$, $\partial^2 u_NN/\partial x^2$) are calculated using Automatic Differentiation (AD), a cornerstone of modern deep learning frameworks that computes exact derivatives without numerical approximation errors.[1][6][10]



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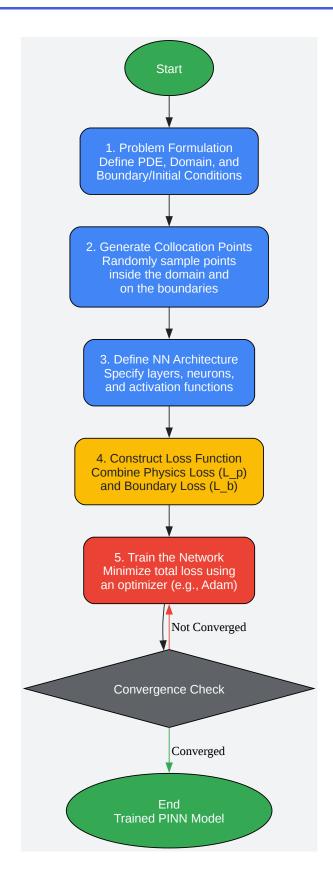


Core logic of a Physics-Informed Neural Network (PINN).

Experimental Protocol: A General Workflow for Unsupervised PINN Training

The process of training a PINN involves a series of well-defined steps, from defining the physical problem to optimizing the neural network.





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General workflow for unsupervised PINN training.



Detailed Methodologies

- Problem Formulation: Clearly define the system of ordinary differential equations (ODEs) or PDEs. This includes the equation itself, the spatio-temporal domain (e.g., x in [-1, 1], t in [0, 1]), and all initial and boundary conditions.
- Collocation Point Generation: Generate training points. These are not labeled data.
 - Domain Points: Sample a large number of points randomly from within the spatio-temporal domain. These points are used to calculate the physics loss L p.
 - Boundary Points: Sample points specifically on the initial and boundary surfaces of the domain. These are used for the boundary loss L_b.
 - Strategy: A common practice is to have a similar number of total points on the boundaries as inside the domain. Re-sampling these points at each iteration can improve coverage and capture localized features.[11]
- Network Architecture Selection:
 - Network Type: A fully connected deep neural network is the most common architecture.
 - Activation Functions: The choice is critical as the network's output will be differentiated
 multiple times. Functions like tanh or sin are often preferred over ReLU because they are
 infinitely differentiable. The activation function should have at least n+1 non-zero
 derivatives, where n is the order of the PDE.[11]
 - Depth and Width: The network's size (number of hidden layers and neurons per layer) is a hyperparameter that must be tuned to the complexity of the problem.[5][8]
- Training and Optimization:
 - Optimizer: The training process is an optimization problem. The Adam optimizer is commonly used for an initial number of epochs, followed by a second-order optimizer like L-BFGS, which can achieve faster convergence near the minimum.[8]
 - Loss Weighting: As mentioned, the weights w_p and w_b may need to be adjusted to
 ensure all loss components are minimized effectively. Adaptive weighting schemes have



been developed to automate this process.[12]

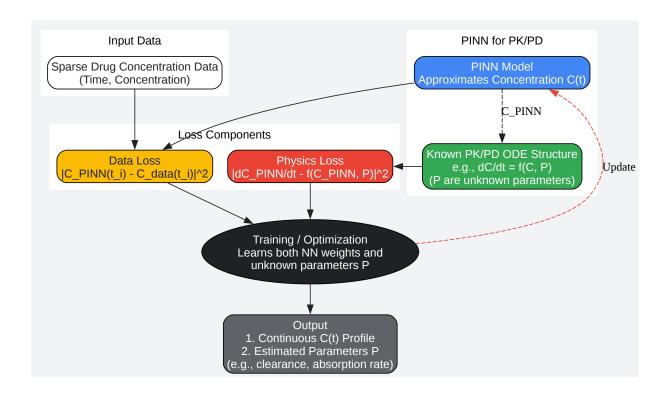
Applications in Drug Development and Systems Biology

PINNs are particularly well-suited for modeling complex biological systems where first principles are partially known, and data is sparse.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD models, which describe drug concentration-time profiles and their effect on the body, are fundamental to drug discovery.[13] These models are typically systems of ODEs. PINNs can be used to solve these ODEs and, more powerfully, to perform "gray-box" identification—discovering unknown terms or time-dependent parameters in the model from sparse concentration data.[14] For instance, a framework called PKINNs combines PINNs with Symbolic Regression to discover the intrinsic mechanistic models directly from noisy data.[13]





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PINN workflow for PK/PD parameter estimation (an inverse problem).

Other Biological Applications

- Tumor Growth Dynamics: PINNs can model the ODEs that describe tumor progression, helping to predict growth and assess treatment strategies.[5]
- Gene Expression: They can be used to model the complex regulatory mechanisms and interactions in gene networks.[5]



 Systems Biology: PINNs can help identify missing physics or parameters in complex biological system models.[14]

Solving Inverse Problems: A Key Advantage

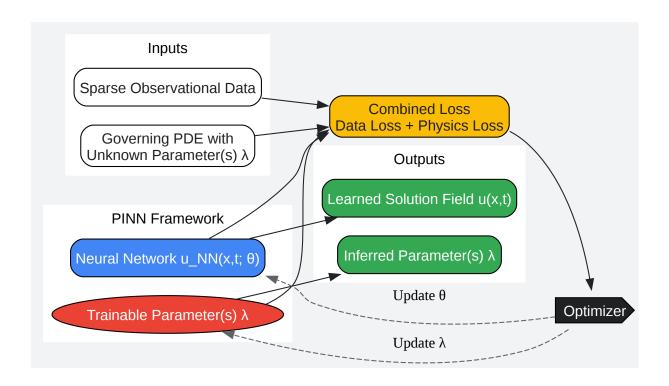
Many critical problems in science are inverse problems, where we observe a system's behavior and want to infer the parameters or equations that produced it.[16] PINNs excel at this. By treating the unknown parameters (e.g., reaction rates, diffusion coefficients) as trainable variables alongside the neural network's weights, the optimizer can find the parameter values that best make the solution satisfy both the governing equations and the observed data.[3][17] [18]

Protocol for Inverse Problems

The workflow is similar to the forward problem, with a key modification:

- Define Unknowns: The unknown parameters λ are initialized as trainable variables.
- Add Data Loss: A data-fidelity term, L_data, is added to the total loss function. This is the
 mean squared error between the PINN's prediction and the sparse experimental
 measurements. L total = w p * L p + w b * L b + w d * L data
- Simultaneous Optimization: During training, the optimizer updates both the network weights θ and the unknown parameters λ to minimize the total loss.





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Logical workflow for solving an inverse problem with a PINN.

Quantitative Data and Model Comparisons

The choice between PINNs, traditional numerical methods, and purely data-driven approaches depends on the specific application.



Characteristic	Physics-Informed Neural Networks (PINNs)	Traditional Numerical Methods (e.g., FEM, FDM)	Purely Data-Driven NNs
Underlying Principle	Integrates physical laws (PDEs) and data.	Discretizes and solves governing PDEs.	Learns input-output mappings from data. [3]
Data Requirement	Effective with limited or sparse data.[3]	Requires well-defined boundary/initial conditions; no data needed for forward problems.	Requires large, comprehensive datasets.[7]
Mesh Requirement	Mesh-free.[3][7]	Requires a computational mesh/grid.	Not applicable.
Handles Inverse Problems	Naturally suited for parameter estimation.	Can be complex and ill-posed.	Can be used but without physical constraints.
Handles High Dimensions	Can approximate high-dimensional PDE solutions.[3]	Suffers from the "curse of dimensionality".[1]	Well-suited for high- dimensional data.
Computational Cost	Training can be computationally intensive.[19]	Can be very expensive for complex simulations.	Training is expensive; inference is fast.
Generalization	Strong generalization due to physics constraints.[3]	Solution is specific to one set of parameters.	Poor generalization outside of training data distribution.[7]

Example PINN Setup for a Pharmacokinetics Model

The following table details a sample hyperparameter setup for a PINN used to discover unknown terms in a PK model, based on information from a cited study.[20]



Parameter	Setting	Rationale
Neural Network	4 hidden layers, 128 neurons/layer	Provides sufficient capacity to approximate the solution.
Activation Function	tanh	Smooth and infinitely differentiable, suitable for computing derivatives in the loss function.
Optimizer	Adam	Standard first-order optimizer for deep learning models.
Number of Iterations	100,000 (primary) + 50,000 (secondary)	Extensive training to ensure convergence to a good minimum.[20]
Learning Rate	1e-3	A common starting learning rate for the Adam optimizer.
Collocation Points	1024 (randomly sampled)	Provides a sufficient number of points to enforce the physics loss over the time domain.

Challenges and Best Practices

Despite their potential, training PINNs effectively can be challenging.[21]

Common Challenges:

- Training Pathologies: PINNs can be difficult to train, and performance can be sensitive to network initialization and hyperparameter choices.[9][21]
- Unbalanced Gradients: The magnitudes of the gradients from different loss terms (PDE residual, boundary conditions) can vary significantly, causing the training to get stuck or prioritize one term over others.[9]
- Spectral Bias: Standard neural networks tend to learn low-frequency functions more easily than high-frequency ones, which can be a problem for PDEs with complex, multi-scale



solutions.[9]

Best Practices for Improved Training:

- PDE Non-dimensionalization: Rescale the problem's input and output variables to be in a manageable range (e.g., [-1, 1]), which improves numerical stability.[9]
- Network Architecture: Use appropriate activation functions and consider architectures with residual connections, which can improve gradient flow during backpropagation, especially for deep networks.[9][11]
- Advanced Training Algorithms: Employ adaptive weighting for loss terms and use a combination of optimizers (e.g., Adam followed by L-BFGS).[9]
- Sampling Strategies: Instead of uniform random sampling, consider sampling more points in regions where the PDE residual was highest in the previous iteration.[11]

Conclusion

The unsupervised training of Physics-Informed Neural Networks represents a powerful framework for solving complex problems in science and engineering, particularly in fields like drug development where data may be limited but the underlying physical principles are at least partially understood. By leveraging physical laws as a form of regularization, PINNs can learn solutions to differential equations, discover unknown physical parameters, and provide robust, generalizable models. While challenges in training exist, the ongoing development of advanced architectures and training strategies continues to expand their applicability, making them an indispensable tool for the modern researcher.

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